molecular formula C27H15BrCl2N2O3 B11535213 4-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate

4-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate

Cat. No.: B11535213
M. Wt: 566.2 g/mol
InChI Key: SLAORLDFCIJCJS-UHFFFAOYSA-N
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Description

4-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate: is a chemical compound used as a chemical intermediate and in organic synthesis. It appears as a solid, ranging in color from white to yellow. it’s essential to handle it with care, as it can irritate tissues, including eyes and mucous membranes. Inhalation of dust from this compound is also poisonous .

Preparation Methods

Synthetic Routes:: The synthetic route for this compound involves the reaction of 3,4-dichlorophenyl isocyanate with a suitable benzoxazole derivative. The reaction proceeds through an imine formation, resulting in the desired product.

Reaction Conditions::
  • Reactants: 3,4-dichlorophenyl isocyanate and a benzoxazole derivative
  • Solvent: Appropriate organic solvent (e.g., dichloromethane, toluene)
  • Temperature: Typically carried out at room temperature or slightly elevated temperatures
  • Catalysts: None required

Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial processes for this compound are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Types of Reactions::

    Imine Formation: The key step in its synthesis involves the formation of an imine bond between the benzoxazole derivative and 3,4-dichlorophenyl isocyanate.

    Substitution Reactions: The compound’s phenyl and benzoxazole moieties are susceptible to substitution reactions.

Common Reagents and Conditions::

    3,4-Dichlorophenyl Isocyanate: The starting material for imine formation.

    Benzoxazole Derivative: Reacts with the isocyanate to form the desired compound.

Major Products:: The major product is the target compound itself, with the imine linkage connecting the benzoxazole and phenyl moieties.

Scientific Research Applications

Chemistry::

    Fluorescent Probes: Its benzoxazole moiety makes it useful as a fluorescent probe in biochemical studies.

    Ligand Design: The compound’s structure can inspire ligand design for metal coordination complexes.

Biology and Medicine::

    Biological Imaging: Its fluorescence properties enable cellular imaging.

    Drug Development: It could serve as a scaffold for drug design.

Industry::

    Materials Science:

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. its structural features suggest interactions with biological targets, potentially affecting cellular processes.

Comparison with Similar Compounds

Remember that safety precautions are crucial when handling this compound due to its toxicity and irritant properties. Always consult reliable sources and experts for specific applications and safety guidelines .

Properties

Molecular Formula

C27H15BrCl2N2O3

Molecular Weight

566.2 g/mol

IUPAC Name

[4-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C27H15BrCl2N2O3/c28-19-6-3-17(4-7-19)27(33)34-21-9-1-16(2-10-21)15-31-20-8-12-25-24(14-20)32-26(35-25)18-5-11-22(29)23(30)13-18/h1-15H

InChI Key

SLAORLDFCIJCJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)OC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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